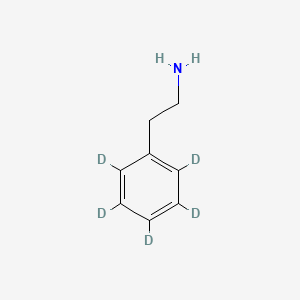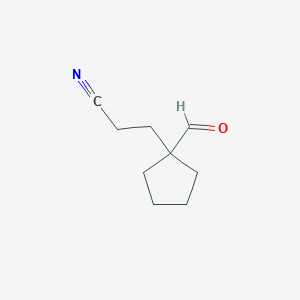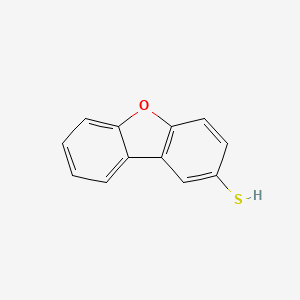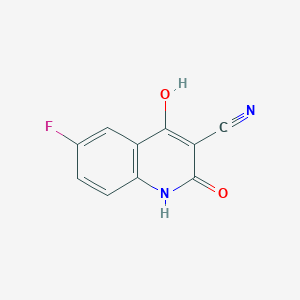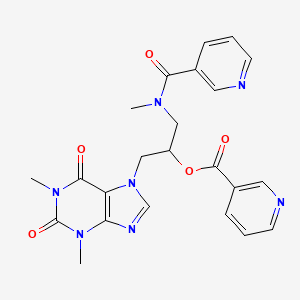![molecular formula C19H21N3O9 B13942964 3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine CAS No. 911843-46-4](/img/structure/B13942964.png)
3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2’-deoxyuridine is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside, but has been chemically modified to include acetyl and cyano groups. These modifications can alter the compound’s biological activity and make it useful in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 3’,5’-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2’-deoxyuridine typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Acetylation: The hydroxyl groups at the 3’ and 5’ positions are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Cyano Group Introduction: The cyano group is introduced through a reaction with a suitable cyano-containing reagent, such as cyanoacetic acid or its derivatives.
Ethoxy Group Addition: The ethoxy group is added via an esterification reaction using ethanol and a suitable acid catalyst.
Final Product Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
3’,5’-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2’-deoxyuridine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The acetyl and cyano groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or ammonia.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the removal of acetyl and ethoxy groups.
Wissenschaftliche Forschungsanwendungen
3’,5’-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2’-deoxyuridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and nucleotides.
Biology: The compound is used in studies of DNA and RNA synthesis, as well as in the investigation of nucleoside metabolism.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of 3’,5’-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA and RNA, leading to the inhibition of nucleic acid synthesis. This disruption can result in the inhibition of cell proliferation, making the compound useful in the treatment of viral infections and cancer. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid replication.
Vergleich Mit ähnlichen Verbindungen
3’,5’-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2’-deoxyuridine is unique due to its specific chemical modifications. Similar compounds include:
2’,3’-Di-O-acetyl-5’-deoxy-5-fluorocytidine: This compound is also an acetylated nucleoside analog with anticancer properties.
1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another acetylated nucleoside analog used in nucleoside synthesis.
1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose: A purine nucleoside analog with antitumor activity.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of 3’,5’-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2’-deoxyuridine.
Eigenschaften
CAS-Nummer |
911843-46-4 |
|---|---|
Molekularformel |
C19H21N3O9 |
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
ethyl (E)-3-[1-[(2R,4S,5R)-4-acetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C19H21N3O9/c1-4-28-18(26)12(7-20)5-13-8-22(19(27)21-17(13)25)16-6-14(30-11(3)24)15(31-16)9-29-10(2)23/h5,8,14-16H,4,6,9H2,1-3H3,(H,21,25,27)/b12-5+/t14-,15+,16+/m0/s1 |
InChI-Schlüssel |
RMPRCEIVGVPOAT-AAPWHHRFSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)OC(=O)C)/C#N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


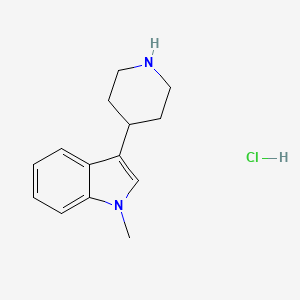

![4-Chloro-6-(6-methoxy-5-methyl-pyridin-3-yl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine](/img/structure/B13942898.png)

![5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13942905.png)
